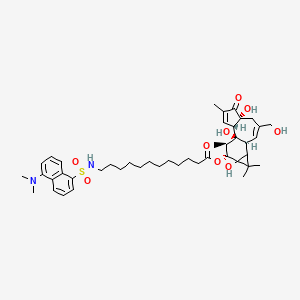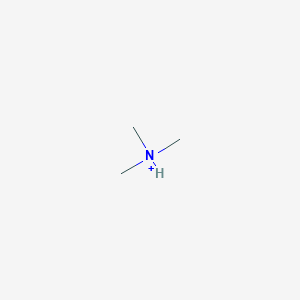
Trimethylazanium
Vue d'ensemble
Description
Trimethylazanium is a quaternary ammonium compound characterized by the presence of three methyl groups attached to a central nitrogen atom. This compound is commonly found in various biological and industrial applications due to its unique chemical properties. It is often encountered in the form of its salts, such as trimethylammonium chloride.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylazanium compounds can be synthesized through several methods. One common approach involves the reaction of trimethylamine with an alkyl halide. For example, trimethylamine can react with methyl iodide to form trimethylammonium iodide. The reaction is typically carried out in an organic solvent such as ethanol or acetone, under reflux conditions.
Industrial Production Methods
In industrial settings, trimethylammonium compounds are often produced through the reaction of ammonia with methanol in the presence of a catalyst. This process yields a mixture of methylamines, including trimethylamine, which can then be further processed to obtain trimethylammonium salts. The reaction is typically conducted at elevated temperatures and pressures to optimize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylazanium compounds undergo various chemical reactions, including:
Substitution Reactions: this compound salts can participate in nucleophilic substitution reactions, where the trimethylammonium group is replaced by another nucleophile.
Oxidation and Reduction: These compounds can be oxidized or reduced under specific conditions, leading to the formation of different products.
Elimination Reactions: this compound salts can undergo Hofmann elimination, resulting in the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are often employed.
Elimination: Silver hydroxide or silver oxide is used to convert trimethylammonium salts to their corresponding hydroxides, which then undergo elimination upon heating.
Major Products Formed
Substitution: The major products are typically new quaternary ammonium salts.
Oxidation: Oxidation can lead to the formation of various oxygenated derivatives.
Reduction: Reduction products include amines and other reduced nitrogen compounds.
Elimination: The primary products are alkenes and tertiary amines.
Applications De Recherche Scientifique
Trimethylazanium compounds have a wide range of applications in scientific research:
Chemistry: They are used as phase-transfer catalysts and in the synthesis of other quaternary ammonium compounds.
Biology: this compound derivatives are used in the study of membrane transport and ion channels.
Medicine: These compounds are utilized in drug formulation and as antiseptics.
Industry: They are employed in the production of surfactants, disinfectants, and fabric softeners.
Mécanisme D'action
The mechanism of action of trimethylammonium compounds varies depending on their application. In biological systems, they often interact with cell membranes and ion channels, altering membrane permeability and ion transport. In chemical reactions, their quaternary ammonium structure makes them effective phase-transfer catalysts, facilitating the transfer of reactants between different phases.
Comparaison Avec Des Composés Similaires
Trimethylazanium compounds are similar to other quaternary ammonium compounds such as:
- Betaine
- Bethanechol
- Carnitine
- Choline
- Methacholine
- Muscarine
- Trimethylglycine
Uniqueness
This compound compounds are unique due to their high solubility in water and their ability to form stable salts. This makes them particularly useful in applications requiring water-soluble cationic agents.
Propriétés
Formule moléculaire |
C3H10N+ |
|---|---|
Poids moléculaire |
60.12 g/mol |
Nom IUPAC |
trimethylazanium |
InChI |
InChI=1S/C3H9N/c1-4(2)3/h1-3H3/p+1 |
Clé InChI |
GETQZCLCWQTVFV-UHFFFAOYSA-O |
SMILES |
C[NH+](C)C |
SMILES canonique |
C[NH+](C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
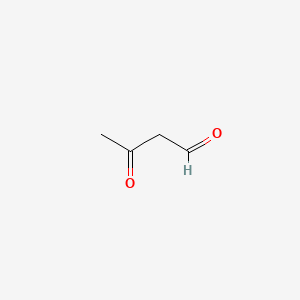
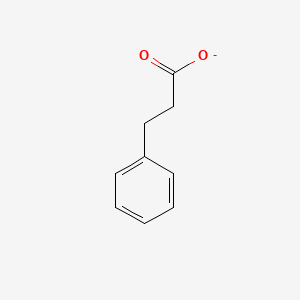
![2-[[2-(4-Ethoxy-3-methoxyphenyl)-4-thiazolyl]methylthio]-5-methyl-1,3,4-thiadiazole](/img/structure/B1229126.png)
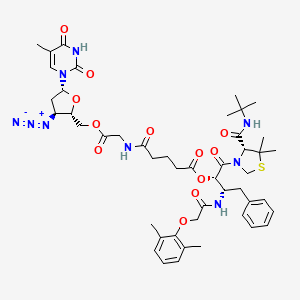
![2-Phenyl-[1,2]selenazolo[5,4-b]pyridin-3-one](/img/structure/B1229129.png)
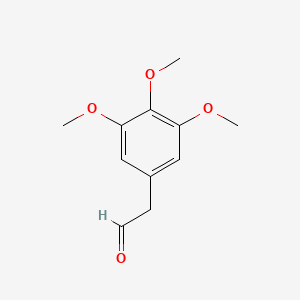
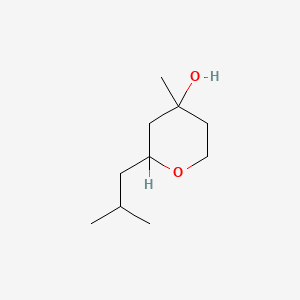
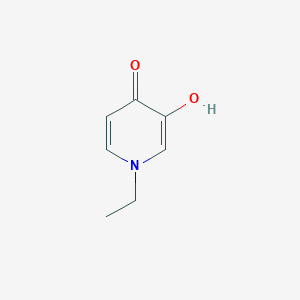
![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)
